D4K2Zlp4DT

Description

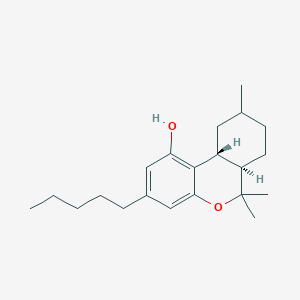

Structure

2D Structure

3D Structure

Properties

CAS No. |

946512-74-9 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H32O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,16-17,22H,5-11H2,1-4H3/t14?,16-,17-/m1/s1 |

InChI Key |

XKRHRBJLCLXSGE-VNCLPFQGSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3CC(CC[C@H]3C(OC2=C1)(C)C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O |

Origin of Product |

United States |

Synthetic Pathways and Derivatization of Hexahydrocannabinol

Catalytic Hydrogenation Methods for Hexahydrocannabinol (B1216694) Synthesis

Catalytic hydrogenation is a common method for synthesizing HHC, typically using Δ⁸-THC or Δ⁹-THC as the starting material. caymanchem.comacs.org This process involves adding hydrogen atoms to the double bond in the cyclohexenyl ring of THC, resulting in a saturated ring structure characteristic of HHC. wikipedia.orgcannareporter.eu

Various metal catalysts can be employed in this hydrogenation, including palladium (Pd) and platinum (Pt), often supported on materials like activated carbon. acs.orgcannareporter.euunimi.it The choice of catalyst and reaction conditions can influence the ratio of the resulting HHC diastereomers, (9R)-HHC and (9S)-HHC. acs.orgeuropa.eu For instance, hydrogenation of Δ⁹-THC using a platinum catalyst like Adam's catalyst has been reported to yield a 9α-HHC and 9β-HHC (equivalent to (9S)-HHC and (9R)-HHC, respectively, based on older nomenclature conventions) mixture in approximately a 1:2 ratio, while palladium on charcoal can result in a 1:1 or 3:7 ratio depending on the specific conditions. europa.eu Hydrogenation of Δ⁸-THC using a platinum oxide catalyst tends to favor the production of the axial 9α-HHC isomer over the equatorial 9β-HHC isomer in a 3:1 ratio. europa.eu

A typical large-scale manufacturing process for HHC involves converting hemp-derived CBD into a Δ⁸/Δ⁹-THC mixture through cyclization, followed by catalytic hydrogenation of this mixture. researchgate.netwho.int

Research findings on catalytic hydrogenation methods highlight the variability in isomer ratios depending on the catalyst used. Table 1 summarizes some reported outcomes based on the starting THC isomer and catalyst.

| Starting Material | Catalyst | Approximate (9R)-HHC : (9S)-HHC Ratio | Reference |

| Δ⁹-THC | Platinum (Adam's) | ~2:1 (9β:9α) | europa.eu |

| Δ⁹-THC | Palladium/Carbon | ~1:1 or ~7:3 | europa.eu |

| Δ⁸-THC | Platinum Oxide | ~1:3 (9β:9α) | europa.eu |

| Δ⁹-THC | Pd 10% wt. on activated carbon | ~72.2:27.8 | unimi.it |

It is worth noting that while catalytic hydrogenation is widely used, it often results in a mixture of isomers with limited stereoselectivity. acs.org This can lead to variability in the composition of commercially available HHC products. acs.org

Alternative Synthetic Routes to Hexahydrocannabinol Isomers

Beyond the common catalytic hydrogenation of THC isomers, alternative synthetic strategies exist for producing HHC and its isomers. Total synthesis approaches allow for greater control over the stereochemistry of the final product. who.intnih.gov

One such method involves the condensation of (R)-citronellal with olivetol, which can lead to (9R)-hexahydrocannabinol with good yields and stereochemical purity. who.int This approach avoids the use of toxic selenium reagents. who.int

Another stereoselective total synthesis of (9R)-HHC and its (9S)-isomer was reported starting from 5-pentylcyclohexane-1,3-dione (B100022) and optically pure citronellal. who.intnih.gov This route involves an intramolecular Diels-Alder reaction and aldol (B89426) condensation, followed by aromatization and elimination steps. who.int While offering precise stereocontrol, multi-step total synthesis routes may be less industrially scalable compared to partial synthesis via hydrogenation.

Partial synthesis via hydrogenation of cannabidiol (B1668261) analogs is also a recognized approach. nih.gov For example, starting from a compound like (6aS,10aR)-6,6-dimethyl-9-methylene-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol, partial synthesis of 11-hydroxyhexahydrocannabinol (a hydroxylated HHC analog) as a mixture of diastereomers has been described. nih.gov

Research also explores the synthesis of HHC homologs with modifications to the carbon skeleton. For instance, analogs lacking the C-11 methyl group or featuring a C-9 geminal dimethyl group have been synthesized through total synthesis routes. nih.gov

Chemo-enzymatic Approaches in Hexahydrocannabinol Production

While the search results provide extensive information on chemical synthesis, specific details on chemo-enzymatic approaches solely for the production of the HHC core structure are less prominent. However, enzymatic processes are mentioned in the context of cannabinoid metabolism and modification.

Enzymatic hydrolysis by human liver microsomes has been shown to cleave acetyl groups from acetylated forms of HHC and other cannabinoids, generating the parent compounds. researchgate.net This indicates the potential role of enzymes in modifying HHC derivatives.

Although not directly related to the primary synthesis of HHC itself, research into the enzymatic metabolism of cannabinoids, including hydroxylation at various positions, suggests that enzymatic transformations play a role in the fate of these compounds in biological systems. caymanchem.com Further research may explore the application of enzymatic catalysis in specific steps of HHC synthesis or for the production of specific HHC derivatives.

Derivatization Strategies for Novel Hexahydrocannabinol Analogs

Derivatization of HHC involves modifying its structure to create novel analogs with potentially altered properties. Common strategies for modifying cannabinoids include adding functional groups, altering the carbon skeleton, and cyclization. researchgate.net

One notable example of an HHC derivative is HHC-acetate (HHC-O), which is believed to be synthesized through acetylation of HHC. researchgate.netwikipedia.org This involves adding an acetyl group to the hydroxyl group on the HHC molecule. wikipedia.org

Research has also explored the synthesis of hydroxylated HHC analogs, such as 11-hydroxyhexahydrocannabinol. nih.gov These modifications can be achieved through various synthetic routes. nih.gov

The synthesis of hexahydrocannabinol homologs with different alkyl chain lengths or modifications to the ring structure represents another derivatization strategy. nih.govnih.gov These structural variations can lead to compounds with different binding affinities and biological activities. nih.gov

Derivatization strategies are crucial for exploring the structure-activity relationships of hexahydrocannabinoids and potentially developing compounds with targeted pharmacological profiles.

Purity and Stereoselective Synthesis Considerations in Hexahydrocannabinol Chemistry

Ensuring the purity and controlling the stereochemistry are significant challenges in Hexahydrocannabinol synthesis. HHC possesses chiral centers, leading to the existence of different stereoisomers, primarily the (9R)-HHC and (9S)-HHC epimers. wikipedia.orgcaymanchem.comacs.org These epimers can have different binding affinities and biological activities. wikipedia.orgacs.org (9R)-HHC is generally considered to have higher activity at cannabinoid receptors compared to (9S)-HHC. wikipedia.orgcaymanchem.comacs.org

Most common synthetic methods, such as catalytic hydrogenation of THC, yield a mixture of these diastereomers with varying ratios. acs.orgeuropa.eu The lack of high stereoselectivity in these methods contributes to the variability observed in the isomer ratios of commercially available HHC products. acs.org

Achieving stereoselective synthesis, where one isomer is preferentially formed over the other, is a key goal in HHC chemistry. Total synthesis routes, such as those starting from optically pure citronellal, have demonstrated the ability to produce specific HHC stereoisomers with high enantiomeric excess. who.int While these methods offer better stereocontrol, their complexity can be a limitation for large-scale production.

Analytical methods are essential for determining the purity and isomeric composition of HHC samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to separate and quantify the different HHC diastereomers and identify impurities like residual THC isomers. unimi.itnih.gov Chiral chromatography techniques are particularly useful for resolving and quantifying the enantiomers.

Controlling purity is also critical, as synthetic processes can introduce impurities, including residual catalysts (e.g., palladium or platinum) and unreacted starting materials. acs.org The presence of these impurities raises concerns regarding the quality of the final product.

Table 2 illustrates the binding affinities of the HHC diastereomers compared to Δ⁹-THC.

| Compound | CB₁ Binding Affinity (Kᵢ) | CB₂ Binding Affinity (Kᵢ) | Reference |

| (9R)-HHC | 15 nM ± 0.8 nM | 13 nM ± 0.4 nM | wikipedia.org |

| (9S)-HHC | 176 nM ± 3.3 nM | 105 nM ± 26 nM | wikipedia.org |

| Δ⁹-THC | 15 nM ± 4.4 nM | 9.1 nM ± 3.6 nM | wikipedia.org |

This data highlights the difference in binding affinities between the (9R) and (9S) isomers, emphasizing the importance of stereochemical control in HHC synthesis for potentially influencing biological activity.

Advanced Analytical Methodologies for Hexahydrocannabinol Characterization

Chromatographic Techniques for Hexahydrocannabinol (B1216694) Separation and Quantification

Chromatography plays a vital role in separating HHC from complex mixtures and quantifying its presence. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely employed, often coupled with various detectors.

GC-MS is a common technique for the analysis of cannabinoids, including HHC. It has been successfully used to separate and identify HHC diastereomers and differentiate them from other cannabinoids like CBN, CBD, Δ⁸-THC, and Δ⁹-THC. nih.govforgehemp.com GC-MS methods can also be used for the tentative identification of HHC metabolites. nih.gov

HPLC is another powerful tool for HHC analysis, particularly when coupled with UV or Mass Spectrometry detectors. nih.govwho.int HPLC methods have been developed for the separation and quantitation of HHC and other emerging THC isomers and analogues. nih.gov Reversed-phase HPLC is effective in separating HHC diastereomers. forgehemp.com

Data from research indicates the effectiveness of these chromatographic methods in separating HHC isomers. For instance, one study demonstrated the separation and identification of natural HHC diastereomers by HPLC, LC-MS, and GC-MS, achieving complete resolution from each other and other tested substances. forgehemp.com

Table 1: Examples of Chromatographic Methods for HHC Analysis

| Technique | Stationary Phase | Mobile Phase | Detector | Application | Reference |

| HPLC | Raptor ARC-18 (2.7 µm) | 5 mM Ammonium formate, 0.1% Formic acid (25%) / Acetonitrile, 0.1% Formic acid (75%) | Not specified | Separation of HHC diastereomers | forgehemp.com |

| GC-MS | DB35ms column | Isothermal at 240 °C | Electron-impact (70 eV) | Analysis of hydroxy-HHC analogues | forgehemp.com |

| LC-MS/MS | Waters Acquity HSS T3 (1.8 µm) | Water with 0.1% formic acid / Acetonitrile | MS/MS | Verification of HHC and Δ⁸-THC, HHC metabolites | tandfonline.com |

Spectroscopic Approaches in Hexahydrocannabinol Isomer Discrimination

Spectroscopic methods provide valuable information for the structural characterization and discrimination of HHC isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a key technique for elucidating the structure of HHC and differentiating between its epimers. researchgate.neteuropa.eucaymanchem.comunimi.it Differences in chemical shifts in the NMR spectra, especially for protons adjacent to the phenolic moiety and carbon atoms of the cycloalkane fragment, can be used to distinguish between the 9α and 9β stereoisomers. researchgate.neteuropa.eu Complete NMR characterization of HHC diastereomers has been reported. caymanchem.com

UV-Visible spectroscopy can also provide characteristic absorption bands for HHC in the UV region, typically around 272 and 282 nm. researchgate.net Infrared (IR) spectroscopy can display characteristic bands for HHC isomers. europa.eu

Studies have utilized NMR for definitive structural analysis. For example, one study used ¹H and ¹³C NMR, along with two-dimensional NMR techniques, to identify the stereoisomers of HHC isolated from products. nih.gov Another study confirmed the stereochemistry attribution of HHC epimers by comparing ¹H-NMR signals with literature data. unimi.it

Mass Spectrometry Applications in Hexahydrocannabinol Metabolite Identification

Mass Spectrometry (MS) is indispensable for the identification of HHC and its metabolites, particularly in complex biological matrices. MS provides information on the molecular weight and fragmentation patterns of analytes, aiding in their identification.

LC-MS and GC-MS are commonly used for metabolite identification. nih.govnih.gov High-resolution tandem mass spectrometry (LC-HR-MS/MS) is a powerful tool for non-targeted analysis and the elucidation of HHC biotransformation pathways in humans. nih.govnih.gov This approach has revealed that HHC undergoes metabolic reactions similar to other cannabinoids like Δ⁹-THC, including oxidation and glucuronidation. nih.gov

Research has identified several HHC metabolites using MS-based techniques. Studies have detected hydroxylated and carboxylated metabolites in human plasma and urine. nih.govoup.com Specifically, hydroxylation appears to occur at positions C8, C11, or the pentyl side chain, with C11 being a primary site of oxidation. nih.gov Glucuronidation of HHC and its Phase I metabolites has also been observed. nih.gov

Table 2: Identified Human HHC Metabolites

| Metabolite Name (Tentative) | Detection Method(s) | Matrix | Reference |

| HHC glucuronide | LC-MS/MS | Plasma, Urine | nih.gov |

| HHC-COOH | LC-MS/MS | Plasma, Urine | nih.gov |

| HHC-COOH glucuronide | LC-MS/MS | Plasma, Urine | nih.gov |

| 11-OH-HHC (both epimers) | GC-MS, LC-MS/MS | Urine | nih.gov |

| 4'-OH-HHC (tentative) | GC-MS | Urine | nih.gov |

| (8R, 9R)-8-OH-HHC | GC-MS, LC-MS/MS | Urine | nih.gov |

It is worth noting that while HHC itself was primarily detected in plasma, its metabolites were found in urine, indicating extensive biotransformation. nih.gov

Chiral Resolution Techniques for Hexahydrocannabinol Enantiomers

HHC possesses three chiral centers, leading to the possibility of multiple stereoisomers, including enantiomers. who.int The separation and analysis of these enantiomers are important because different enantiomers can exhibit distinct pharmacological activities. nih.gov

Chiral chromatography techniques are employed to separate HHC enantiomers. Supercritical Fluid Chromatography (SFC) has been utilized for the separation of chiral molecules, including HHC. nih.gov Chiral stationary phases in LC can also achieve the separation of cannabinoid enantiomers. nih.govacs.orgnacalai.com

While 9R-HHC and 9S-HHC are diastereomers and can be separated by achiral chromatography, other potential enantiomeric pairs of HHC stereoisomers would require chiral resolution techniques. nih.govrestek.com Research is ongoing to develop and optimize methods for the enantioseparation of chiral cannabinoids. nih.gov

Standard Reference Material Development for Hexahydrocannabinol Analysis

The availability of well-characterized standard reference materials (SRMs) is fundamental for accurate and reliable HHC analysis. SRMs are essential for method development, calibration, and quality control in analytical laboratories.

Certified Reference Materials (CRMs) for HHC and its isomers, such as 9S-HHC, are commercially available. restek.comcerilliant.comcaymanchem.com These materials are manufactured and tested in accredited laboratories to ensure their accuracy, purity, and stability. restek.com

The use of verified reference standards is crucial for confirming the identity of separated HHC diastereomers and for accurate quantification. cfsre.orgcaymanchem.com Reference materials for HHC metabolites, such as 11-nor-9-carboxy-HHC and 11-hydroxy-HHC, are also available, although glucuronidated metabolites may not be readily accessible as reference compounds. tandfonline.com

The development and availability of these standards support the increasing need for reliable analytical methods as HHC and related semi-synthetic cannabinoids emerge in various products and biological samples. nih.govcfsre.org

Table 3: Examples of Available HHC Reference Materials

| Compound Name | Type | Formulation | Reference |

| 9S-HHC | Certified Reference Material | Solution in Acetonitrile | restek.comcaymanchem.com |

| Hexahydrocannabinol | Certified Reference Material | Solution in Methanol | cerilliant.com |

| 9(R)-Hexahydrocannabinol | Analytical Reference Standard | Solution in Acetonitrile | caymanchem.com |

| 11-carboxy-9β-Hexahydrocannabinol | Certified Reference Material | Not specified | caymanchem.com |

Molecular Pharmacology and Biochemical Interactions of Hexahydrocannabinol

Ligand-Receptor Binding Profiles of Hexahydrocannabinol (B1216694) Isomers

Studies have investigated the binding affinity and functional activity of HHC diastereomers at human CB₁ and CB₂ receptors. The (9R)-HHC epimer generally exhibits higher binding affinity and potency compared to the (9S)-HHC epimer. cannareporter.euwho.int

Research indicates that (9R)-HHC binds to CB₁ and CB₂ receptors with nanomolar affinity, comparable to that of Δ⁹-THC. For instance, one study reported Kᵢ values of 15 nM at CB₁ and 13 nM at CB₂ for (9R)-HHC. who.intacs.org In contrast, (9S)-HHC shows significantly lower affinity, with reported Kᵢ values of 176 nM at CB₁ and 105 nM at CB₂ in the same study. who.intacs.org This suggests that the orientation of the methyl group at the C9 position is crucial for receptor binding affinity. wikipedia.org

Both HHC isomers have been shown to act as partial agonists at both CB₁ and CB₂ receptors, similar to Δ⁹-THC. who.intacs.org In functional assays, (9R)-HHC demonstrates potency similar to Δ⁹-THC in activating CB₁ receptors, while (9S)-HHC is considerably less potent. who.intacs.org For example, EC₅₀ values for (9R)-HHC were reported as 3.4 nM at CB₁ and 6.2 nM at CB₂, while (9S)-HHC had EC₅₀ values of 57 nM at CB₁ and 56 nM at CB₂. wikipedia.orgwho.int

The binding affinities and functional activities of the HHC diastereomers and Δ⁹-THC are summarized in the table below:

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |

| (9R)-HHC | CB₁ | 15 ± 0.8 who.int | 3.4 ± 1.5 who.int |

| (9R)-HHC | CB₂ | 13 ± 0.4 who.int | 6.2 ± 2.1 who.int |

| (9S)-HHC | CB₁ | 176 ± 3.3 who.int | 57 ± 19 who.int |

| (9S)-HHC | CB₂ | 105 ± 26 who.int | 56 ± 10 who.int |

| Δ⁹-THC | CB₁ | 15 ± 4.4 who.int | 3.9 ± 0.5 wikipedia.org |

| Δ⁹-THC | CB₂ | 9.1 ± 3.6 who.int | 2.5 ± 0.7 wikipedia.org |

(Note: Data compiled from cited sources. Variations in reported values may exist between different studies and experimental conditions.)

In Vitro Cellular Models for Investigating Hexahydrocannabinol Mechanisms of Action

In vitro cellular models are utilized to investigate the mechanisms of action of HHC. These models often involve cell lines transfected with human cannabinoid receptors, such as Chem-1 cells for CB₁ and CHO cells for CB₂. who.intacs.org Radioligand binding assays using labeled cannabinoid agonists like [³H]WIN 55212-2 or [³H]CP 55940 are employed to measure the displacement of the radioligand by HHC isomers, thereby determining their binding affinity. nih.govacs.org

Functional assays, such as those measuring the inhibition of forskolin-stimulated cAMP accumulation or G-protein coupled receptor (GPCR) functional assays, are used to assess the downstream signaling effects and potency of HHC at the cellular level. bund.dewho.int These assays can provide insights into whether HHC acts as an agonist, antagonist, or partial agonist. acs.org

Cell culture studies have also explored the potential cytotoxic effects of HHC. One study indicated potential cytotoxic effects of (R/S)-HHC in human lung fibroblasts at concentrations exceeding 10 µM, while no relevant cytotoxicity was observed in human hepatocytes up to 50 µM. bund.decannabissciencetech.com Another study investigating hexahydrocolupulone (HHC), a different compound but referred to as HHC in that context, demonstrated activity against human tumor cell lines in vitro, affecting macromolecular synthesis and cell cycle progression. nih.gov

Modulation of Endocannabinoid System Components by Hexahydrocannabinol

HHC interacts with the endocannabinoid system primarily through binding to CB₁ and CB₂ receptors. recovered.orgopustreatment.com The endocannabinoid system includes endogenous ligands like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as the enzymes responsible for their synthesis and degradation. uu.nlub.edunih.gov

While HHC directly modulates the activity of cannabinoid receptors, research is ongoing to fully understand its broader impact on the intricate balance of the endocannabinoid system. Exogenous cannabinoids like THC are known to interact with this system, and further studies are needed to determine if HHC influences the levels or metabolism of endocannabinoids like anandamide and 2-AG, or affects the expression or activity of enzymes such as fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (B570770) (MAGL). ub.edunih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Hexahydrocannabinol and Its Analogs

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of cannabinoids, including HHC, affect their binding affinity and pharmacological activity. acs.orgresearchgate.net The structural differences between HHC isomers, particularly the orientation of the methyl group at C9, lead to notable differences in their binding and functional profiles, highlighting the importance of subtle structural variations. wikipedia.orgacs.org

SAR studies on cannabinoids have identified key pharmacophores important for agonist-receptor interaction, including the C3 hydrophobic alkyl side chain, the phenolic hydroxyl group, and the C9 equatorial hydroxyl. future4200.com The hydrogenation of the cyclohexene (B86901) ring in THC to form the cyclohexyl ring in HHC alters the molecule's shape and flexibility, which can influence its interaction with cannabinoid receptors. cannareporter.euchemrxiv.org

Analogs of HHC and other hydrogenated cannabinoids have been synthesized and studied to further explore SAR. acs.orgnih.gov These studies contribute to understanding the structural requirements for activity at cannabinoid receptors and can potentially lead to the development of new compounds with specific pharmacological profiles. acs.orgnih.gov

Downstream Signaling Cascades Initiated by Hexahydrocannabinol Ligand-Receptor Engagement

Upon binding to CB₁ receptors, HHC, like other cannabinoid agonists, initiates intracellular signaling cascades. CB₁ receptor activation is primarily coupled to Gᵢ/G₀ proteins, leading to a decrease in intracellular cAMP levels through the inhibition of adenylyl cyclase. nih.govfrontiersin.orgnih.gov This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling events. frontiersin.orgnih.gov

Beyond the canonical Gᵢ/G₀ signaling, CB₁ receptor activation can also modulate other pathways. These include the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK3, and p38 MAPK, as well as the phosphoinositide 3-kinase (PI3K)/Akt pathway. frontiersin.orgnih.govmdpi.com The PI3K/Akt pathway has been implicated in neuroprotective effects. mdpi.com

CB₁ receptor signaling also involves β-arrestin recruitment, which is involved in receptor desensitization and internalization, and can also facilitate the activation of certain signaling pathways like ERK1/2. nih.govfrontiersin.org Studies suggest that HHC epimers may exhibit biased signaling at the CB₁ receptor, meaning they might preferentially activate a subset of downstream pathways compared to Δ⁹-THC. who.intnih.gov This biased signaling could potentially contribute to distinct pharmacological effects. nih.gov

Furthermore, cannabinoids, including HHC, have been shown to activate transient receptor potential ankyrin 1 (TRPA1) receptors, suggesting potential interactions with other non-cannabinoid receptors and signaling pathways. who.int

Pre Clinical Investigations of Hexahydrocannabinol Biological Activity

In Vivo Animal Models for Pharmacological Evaluation of Hexahydrocannabinol (B1216694)

Animal models are crucial for understanding the complex interactions of Hexahydrocannabinol (HHC) within a living organism. Various studies have employed rodent and primate models to assess its effects, often in comparison to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. nih.govnih.gov

Neurobiological Effects in Animal Studies

The neurobiological activity of HHC is primarily mediated through its interaction with the endocannabinoid system, particularly the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. nih.govnih.gov The central side effects of cannabinoids are mainly attributed to CB1 receptor modulation, which influences numerous neurobiological processes. nih.gov

In vivo studies in various animal models, including rhesus monkeys and laboratory rodents, have confirmed that HHC induces effects similar to Δ9-THC intoxication, such as drowsiness, sedation, and reduced responsiveness to external stimuli. nih.govoup.com It has been observed that HHC exhibits a lower potency compared to Δ9-THC in several animal species, including monkeys, dogs, gerbils, mice, and rats. nih.gov The rhesus monkey test, a key model for evaluating psychotropic activity, substantiated that HHC is less potent than Δ9-THC. nih.gov

Pain Modulation and Anti-inflammatory Properties in Pre-clinical Models

Pre-clinical evidence suggests that cannabinoids can modulate pain through their interaction with the endocannabinoid system, which is involved in both ascending and descending pain pathways. nih.govfrontiersin.org Studies in animal models have demonstrated the analgesic properties of cannabinoids in acute, chronic, and neuropathic pain. nih.gov

Regarding HHC specifically, the literature presents some conflicting findings on its analgesic properties. nih.gov One study demonstrated that the 9(R)-HHC isomer showed analgesic activity equipotent to morphine and Δ9-THC in a mouse hot plate test. nih.gov However, another study indicated no difference in analgesic activity between the HHC epimers. nih.gov The potential mechanism for HHC's analgesic effects may involve the allosteric modulation of µ and δ opioid receptors, a mechanism also suggested for Δ9-THC. nih.gov

The anti-inflammatory effects of cannabinoids are generally associated with their interaction with CB2 receptors, which are predominantly expressed in peripheral tissues and immune cells. frontiersin.orgmdpi.com Activation of CB2 receptors can lead to a reduction in the release of pro-inflammatory cytokines and inhibition of immune cell migration. mdpi.comnih.gov While the broader class of cannabinoids has been studied for these properties, specific pre-clinical data on HHC's anti-inflammatory effects are still emerging. researchgate.netcannabisclinicians.orgexplorationpub.com

Behavioral Phenotyping in Animal Studies

A standard method for assessing the cannabimimetic effects of compounds in rodents is the cannabinoid tetrad, which measures locomotor suppression, antinociception (pain relief), hypothermia (reduced body temperature), and catalepsy (a state of immobility). nih.govnih.gov

Studies in mice have shown that 9(R)-HHC produces effects across all four measures of the tetrad, similar to Δ9-THC. nih.gov In contrast, 9(S)-HHC was found to be less potent and only produced effects in two of the tetrad measures. nih.gov Further behavioral studies in Wistar rats using an open field test showed that a high dose of HHC reduced movement and increased anxiety-like behaviors. researchgate.net The same study also reported impaired sensory processing. researchgate.net These findings suggest that HHC can induce behavioral changes comparable to THC, with the 9(R) isomer being the more active component. researchgate.net

Table 1: Summary of Cannabinoid Tetrad Results for HHC Isomers in Mice

| Test Compound | Locomotor Suppression | Antinociception | Hypothermia | Catalepsy |

| Δ9-THC | Yes | Yes | Yes | Yes |

| 9(R)-HHC | Yes | Yes | Yes | Yes |

| 9(S)-HHC | Partial | Partial | No | No |

This table is a simplified representation of findings and may not capture all nuances of the original research.

Toxicological Assessment in Non-human Systems

Toxicological assessments are critical for evaluating the safety profile of a compound. Pre-clinical in vitro and in vivo studies have provided initial insights into the toxicity of HHC.

An in vitro study of HHC revealed potential cytotoxicity in human lung fibroblasts, but only at high concentrations. cannabislifenetwork.comresearchgate.net The same study found no cytotoxicity in human liver hepatocyte cells and no indication of cardiac safety issues based on a hERG assay. researchgate.net Furthermore, HHC was not found to be mutagenic in an Ames test. cannabislifenetwork.com

In an acute oral toxicity study in rats, following the OECD 423 guideline, HHC was classified as a Category 4 substance. researchgate.net This classification suggests mild toxicity. researchgate.net

Table 2: In Vitro Safety Profile of Hexahydrocannabinol

| Assay | System | Result |

| Mutagenicity | Ames Test (Salmonella, E. Coli) | Not Mutagenic |

| Cardiac Safety | hERG Fast Patch Assay | No Indicated Issues |

| Cytotoxicity | Human Liver Hepatocytes | Not Cytotoxic |

| Cytotoxicity | Human Lung Fibroblasts | Cytotoxic at high concentrations (>10 µM) |

This table summarizes key findings from nonclinical in vitro safety assessments.

Comparative Pharmacodynamics of Hexahydrocannabinol Isomers in Pre-clinical Settings

A significant aspect of HHC pre-clinical research is the comparison of its two primary isomers: 9(R)-HHC and 9(S)-HHC. These isomers, or epimers, differ in the spatial orientation of a methyl group and exhibit distinct pharmacological activities. nih.govnih.gov

In vitro binding assays have demonstrated that the 9(R)-HHC isomer has a significantly higher binding affinity for the CB1 receptor compared to the 9(S)-HHC isomer. who.intacs.org The affinity of 9(R)-HHC for the CB1 receptor is comparable to that of Δ9-THC. who.int While 9(S)-HHC binds to cannabinoid receptors, it shows diminished activity in functional assays. acs.orgnih.gov

Table 3: Comparative Binding Affinity of HHC Isomers and Δ9-THC at Cannabinoid Receptors

| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |

| Δ9-THC | Comparable to 9(R)-HHC | Comparable to 9(R)-HHC |

| 9(R)-HHC | 15 | 13 |

| 9(S)-HHC | 176 | 105 |

Data compiled from in vitro radioligand binding assays. Lower Ki values indicate higher binding affinity. acs.org

Metabolism and Pharmacokinetics of Hexahydrocannabinol

Absorption and Distribution Profiles in In Vitro and Animal Models

Like many cannabinoids, HHC is characterized by high lipophilicity, indicated by a low topological polar surface area. who.intbund.de This property suggests that HHC is readily absorbed and distributed throughout the body, including penetration of the blood-brain barrier. who.int

While specific detailed studies on the absorption and distribution of HHC in animal models are limited, the high lipophilicity observed in in vitro assessments supports the expectation of significant absorption and wide distribution to the brain and peripheral tissues. who.intbund.de Studies involving the administration of a 50:50 mixture of 9(R)-HHC and 9(S)-HHC by smoking in human volunteers showed that 9(R)-HHC was present in higher concentrations in the blood compared to 9(S)-HHC. caymanchem.comresearchgate.netnih.gov Both epimers demonstrated a rapid onset in blood with a similar time to maximum concentration (Tmax) following smoking. nih.gov

Biotransformation Pathways of Hexahydrocannabinol (B1216694)

HHC undergoes extensive hepatic biotransformation, involving both phase I and phase II metabolic reactions. who.intnih.gov The primary phase I reactions involve oxidation and hydroxylation, occurring predominantly at the C11 position and positions on the pentyl side chain. who.intnih.gov This metabolic pathway is similar to that observed for other cannabinoids like Δ9-THC and cannabidiol (B1668261) (CBD). nih.gov

Phase II metabolism primarily involves glucuronidation, where glucuronic acid is conjugated to HHC and its phase I metabolites. who.intnih.gov This conjugation increases the water solubility of the compounds, facilitating their excretion from the body. caymanchem.com

In vitro studies using human hepatocytes have provided insights into these biotransformation pathways, revealing the formation of hydroxylated and carboxylic acid species. nih.govresearchgate.net

Metabolite Identification and Characterization in Biological Matrices

Several metabolites of HHC have been identified and characterized in biological matrices such as blood, urine, and oral fluid using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS). nih.govresearchgate.netnih.govresearchgate.net

Major identified phase I metabolites in blood and urine include 11-hydroxy-9R-hexahydrocannabinol (11-OH-9R-HHC) and 11-nor-carboxy-9R-hexahydrocannabinol (9R-HHC-COOH). who.int The corresponding epimers, 11-OH-9S-hexahydrocannabinol and 9S-HHC-COOH, are typically detected at lower concentrations. who.int Other hydroxylated metabolites, such as those modified on the pentyl side chain (e.g., 4'OH-HHC), have also been identified, particularly in urine. who.intresearchgate.net

Phase II metabolites, predominantly glucuronides of HHC and its phase I metabolites, are also significant and have been detected in urine and blood. nih.govresearchgate.netnih.gov

Studies analyzing biological samples following HHC administration have shown different metabolite profiles depending on the matrix. For instance, 11-nor-9(R)-HHC was found to be the most abundant metabolite in blood, while 8(R)OH-9(R) HHC was more prevalent in urine in a study involving smoked HHC. researchgate.netnih.gov

Here is a summary of some identified HHC metabolites:

| Metabolite Name | Type of Reaction | Biological Matrix (Examples) |

| 11-hydroxy-9R-hexahydrocannabinol | Phase I (Hydroxylation) | Blood, Urine |

| 11-nor-carboxy-9R-hexahydrocannabinol | Phase I (Oxidation) | Blood, Urine |

| 11-hydroxy-9S-hexahydrocannabinol | Phase I (Hydroxylation) | Blood, Urine |

| 11-nor-carboxy-9S-hexahydrocannabinol | Phase I (Oxidation) | Blood, Urine |

| 4'OH-hexahydrocannabinol | Phase I (Hydroxylation) | Urine |

| HHC Glucuronide | Phase II (Glucuronidation) | Plasma, Urine |

| Hydroxylated HHC Glucuronide | Phase II (Glucuronidation) | Plasma, Urine |

| HHC-COOH Glucuronide | Phase II (Glucuronidation) | Plasma, Urine |

Excretion Pathways in Pre-clinical Models

Information specifically detailing excretion pathways of HHC in a wide range of pre-clinical animal models is limited in the provided search results. However, the extensive metabolism of HHC, particularly the formation of water-soluble glucuronide conjugates, suggests that the primary excretion route is via urine, similar to other cannabinoids. who.intnih.govcaymanchem.com

Studies in human volunteers who smoked HHC demonstrated the excretion of both 9(R)-HHC and 9(S)-HHC epimers in urine as glucuronic acid conjugates. nih.gov 9(R)-HHC was found to be excreted in larger total amounts in urine compared to 9(S)-HHC within a 6-hour collection period. nih.gov

In Vitro Metabolic Stability and Drug-Drug Interaction Potential

In vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo and assessing the potential for drug-drug interactions (DDIs). nuvisan.comif-pan.krakow.pl These assays typically involve incubating the compound with liver microsomes or hepatocytes from various species, including humans, and monitoring its degradation over time. nuvisan.comif-pan.krakow.pl

While specific detailed data on the in vitro metabolic stability of HHC is not extensively provided in the search results, the observation of extensive hepatic metabolism in both in vitro human hepatocyte studies and in vivo human studies indicates that HHC is subject to significant metabolic breakdown. who.intnih.govresearchgate.net

The biotransformation of HHC involves cytochrome P450 (CYP) enzymes, particularly CYP3A4, with contributions from CYP2C9 and CYP2C19, which are also involved in the metabolism of other drugs. caymanchem.comwikipedia.org This overlap in metabolic pathways suggests a potential for HHC to be involved in drug-drug interactions, either as a substrate, inhibitor, or inducer of these enzymes. if-pan.krakow.plresearchgate.netmdpi.com

Studies on other cannabinoids, such as CBD, have shown the potential for inhibition of CYP and UDP-glucuronosyltransferase (UGT) enzymes, which could lead to DDIs. mdpi.com Given the structural similarities and shared metabolic pathways, it is plausible that HHC could also exhibit such interactions. However, specific research detailing the DDI potential of HHC is still emerging. researchgate.net In vitro screens are commonly used early in drug development to estimate the risk of clinically significant DDIs by evaluating the inhibition and induction of drug metabolic enzymes. if-pan.krakow.pl

Regulatory and Forensic Science Implications of Hexahydrocannabinol Research

Emerging Legal Frameworks Surrounding D4K2Zlp4DT Analogs

The legal status of this compound and its analogs is complex and rapidly evolving globally. This compound, a semi-synthetic cannabinoid, is typically synthesized from cannabidiol (B1668261) (CBD) or tetrahydrocannabinol (THC) precursors, although it can also exist in trace amounts naturally in cannabis. who.int This dual origin contributes to regulatory ambiguity.

In many jurisdictions, including the United States and various European countries, this compound initially occupied a legal grey area. kannabia.comgrowbarato.net In the U.S., its status has often been debated under the 2018 Farm Bill, which legalized hemp-derived products containing less than 0.3% Delta-9 THC. kannabia.comgrowbarato.net Since this compound is a hydrogenated derivative of THC or is produced from hemp-derived CBD, it was sometimes marketed as a legal alternative to THC. kannabia.comprofesorcbd.comeuropa.eu However, its psychoactive effects and chemical modification have led some legal experts to argue it could be subject to the Federal Analogue Act. growbarato.net

Numerous states in the U.S. have moved to ban or restrict this compound, including California and New York. growbarato.nethyperwolf.com Similarly, several European countries have explicitly banned this compound, including Austria, Germany, Italy, Lithuania, Malta, Poland, and Sweden. owlsoil.euwikipedia.org The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors this compound as a new psychoactive substance. bund.de The legal landscape is subject to ongoing change as authorities review new research and establish clearer regulatory frameworks. profesorcbd.comowlsoil.eu

Forensic Analytical Challenges in this compound Detection and Differentiation

The emergence and spread of this compound in the drug market present significant challenges for forensic analytical laboratories. oup.com Detecting this compound and differentiating it from other cannabinoids, particularly THC, is crucial for legal and toxicological purposes. nih.gov

Standard forensic toxicological analysis often involves techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) for the detection and quantification of cannabinoids in biological samples like urine and plasma. nih.govnih.gov However, the structural similarities between this compound and THC can complicate analysis. This compound has two main epimers, (9R)-D4K2Zlp4DT and (9S)-D4K2Zlp4DT, which differ in the orientation of a methyl group. who.intwikipedia.org These epimers have very similar mass fragmentation patterns, making differentiation by MS alone difficult. who.int Chromatographic separation techniques like GC or LC coupled with MS are necessary to distinguish the epimers. who.intcaymanchem.com

Furthermore, this compound undergoes extensive metabolism in the human body, similar to other cannabinoids. who.intnih.gov Major metabolites identified include hydroxylated and carboxylated forms, such as 11-hydroxy-D4K2Zlp4DT and 11-nor-carboxy-D4K2Zlp4DT (this compound-COOH). who.intnih.gov These metabolites, particularly this compound-COOH, can cross-react with antibodies used in common non-targeted immunoassays designed to detect the THC metabolite 11-nor-9-carboxy-tetrahydrocannabinol (THC-COOH), potentially leading to false positive results for THC consumption. who.intoup.com This cross-reactivity necessitates the use of more specific confirmatory methods like GC-MS or LC-MS/MS for accurate identification and differentiation. oup.comnih.gov

Methodologies for Distinguishing Naturally Occurring vs. Synthetically Derived this compound

Distinguishing between naturally occurring trace amounts of this compound and the predominantly synthetically derived this compound found on the market poses another analytical challenge. While this compound has been reported as a trace component in Cannabis sativa, the vast majority of commercially available this compound is produced through laboratory synthesis, typically by hydrogenating THC or, more commonly, CBD extracted from hemp. who.inteuropa.eumiraculix-lab.dehempoilshop.gr

The synthesis process from CBD usually involves acid-catalyzed cyclization of CBD to form Δ9-THC or Δ8-THC, followed by hydrogenation. who.int Total synthesis from small molecules is also possible and allows for the production of specific stereoisomers or analogs. who.int

Analytical methodologies to differentiate natural from synthetic this compound are still developing. Unlike identifying synthetic cannabinoids sprayed onto plant material, which can sometimes be visually or olfactorily distinct from natural cannabis buds allinsolutions.com, this compound is a specific molecule. Differentiation likely relies on analyzing the presence and ratios of specific isomers, byproducts, or residual chemicals associated with the synthetic pathways. For instance, the hydrogenation of THC or CBD can result in a mixture of (9R)-D4K2Zlp4DT and (9S)-D4K2Zlp4DT epimers, often in a ratio around 1.4:1 in marketed products. who.int Analyzing the precise epimeric ratio and identifying any characteristic impurities from the synthesis process could potentially indicate synthetic origin. Advanced chromatographic techniques coupled with high-resolution mass spectrometry may be necessary for such detailed analysis.

Standardization of Forensic Reference Materials for this compound and Its Metabolites

Accurate and reliable forensic analysis of this compound and its metabolites is heavily dependent on the availability of high-quality reference materials. sigmaaldrich.com These standards are essential for method development, validation, instrument calibration, and quality control in forensic and toxicological laboratories. sigmaaldrich.comojp.gov

The increasing detection of this compound in forensic samples, such as blood samples from drivers suspected of driving under the influence who.int, highlights the urgent need for standardized reference materials. Reference standards for this compound, including the individual (9R)-D4K2Zlp4DT and (9S)-D4K2Zlp4DT epimers, are commercially available. who.intcaymanchem.comcerilliant.comsigmaaldrich.com Furthermore, reference materials for key this compound metabolites, such as 11-hydroxy-9R-D4K2Zlp4DT and 11-nor-carboxy-9R-D4K2Zlp4DT, are also becoming available. who.intnih.govcaymanchem.comoup.comlgcstandards.com

Future Directions and Unanswered Questions in Hexahydrocannabinol Research

Development of Novel Therapeutic Applications Based on Hexahydrocannabinol (B1216694) Scaffolds

Research into the therapeutic potential of HHC is still in its early stages, with limited biological studies available. acs.orgnih.gov However, preliminary findings suggest that HHC and its analogs may hold promise in certain areas. Studies have indicated that HHCs could be valuable leads for the treatment of conditions such as colon cancer and ocular hypotony. acs.orgnih.gov In vitro assays have also shown promising cardiac safety and cytotoxicity profiles for mixtures of HHC isomers. acs.orgnih.gov

The development of novel therapeutic applications based on HHC scaffolds requires a deeper understanding of the structure-activity relationships of HHC and its derivatives. Modifying the HHC scaffold, even subtly, can lead to significant differences in biological activity. acs.org Future research should focus on synthesizing new HHC analogs and evaluating their affinity and activity at human CB1 and CB2 receptors. acs.orgnih.gov The goal is to identify compounds with improved therapeutic profiles and potentially reduced undesirable effects. journals.co.zanih.gov

Novel classes of HHC analogs, such as machaeriols, have been identified, suggesting diverse structural possibilities for therapeutic development. mdpi.com The design of new CB2-selective hydrogenated THC analogs with minimal affinity for the CB1 receptor is a key area to explore to potentially eliminate central CB1-mediated psychoactive effects. mdpi.com

Advanced Computational Modeling and Chemoinformatics for Hexahydrocannabinol Research

Computational modeling and chemoinformatics play a crucial role in accelerating cannabinoid research, including that of HHC. These tools can assist in exploring receptor binding, predicting pharmacokinetic properties, and guiding the synthesis of novel compounds. acs.orgchemrxiv.orgunibe.ch

Chemoinformatics facilitates the analysis, storage, and collection of large quantities of chemical data, including molecular structures, properties, and biological activity. unibe.chamazon.com Applying chemoinformatic methods to HHC and its analogs can help researchers understand their chemical space and identify promising candidates for further investigation. unibe.ch

In silico studies, such as ADME (Absorption, Distribution, Metabolism, Excretion) predictions and binding affinity calculations, can provide valuable insights into the potential behavior of HHC and its analogs before experimental studies are conducted. chemrxiv.org This can help prioritize compounds for synthesis and biological testing, making the research process more efficient.

Advanced computational modeling techniques can be used to study the interaction of HHC isomers and analogs with cannabinoid receptors at a molecular level, providing a detailed understanding of their binding modes and activation mechanisms.

Exploration of Minor Hexahydrocannabinol Isomers and Their Biological Relevance

HHC typically exists as a mixture of two primary diastereomers, (9R)-HHC and (9S)-HHC, which differ in the stereochemistry at the C9 position. acs.orgnih.govcannareporter.eu Research has shown that these isomers exhibit significantly different binding affinities and potency, with (9R)-HHC generally displaying activity similar to Δ9-THC, while (9S)-HHC shows diminished activity in functional assays despite strong binding in some studies. acs.orgnih.govcannareporter.eucannareporter.eu

The ratio of these isomers can vary significantly in commercially available products depending on the production method. acs.orgnih.gov This highlights the importance of studying the biological characteristics of individual HHC isomers rather than just mixtures to understand their specific therapeutic potential and effects. acs.orgnih.gov

Beyond the primary (9R) and (9S) isomers, the potential existence and biological relevance of other minor HHC isomers or related hydrogenated cannabinoids warrant further exploration. While HHC itself is considered a minor or trace component in the cannabis plant, the hydrogenation of various cannabinoids like CBD, THC, THCV, and CBDV can lead to a range of hydrogenated derivatives. mdpi.comnih.gov Investigating these minor components and their interactions with the endocannabinoid system could uncover novel pharmacological activities.

Long-term Effects and Chronic Exposure Studies in Pre-clinical Models

Despite the increasing availability and use of HHC, there is a significant lack of data regarding its long-term effects and the consequences of chronic exposure in pre-clinical models. cannareporter.eubund.dedrugsandalcohol.ie Most available data comes from animal studies or anecdotal reports, with comprehensive human studies still pending. cannareporter.eu

Key areas for future research include understanding the pharmacokinetics and metabolism of HHC over extended periods to clarify its duration of action and potential accumulation in the body. cannareporter.eucannareporter.eu Studies are needed to assess the effects of prolonged consumption on various physiological systems and behavioral outcomes in animal models. cannareporter.eu

Research into the metabolic pathways of HHC is developing, and studies have begun to identify its metabolites, such as hydroxylated forms. caymanchem.comresearchgate.net Understanding the formation and potential activity of these metabolites is crucial for a complete picture of HHC's long-term effects. caymanchem.com Differences in the metabolism of the (9R) and (9S) isomers have been observed, which could contribute to their differing effects and elimination profiles. caymanchem.com

The potential for interaction between HHC or other semi-synthetic cannabinoids and other substances also requires investigation. drugsandalcohol.ie

The Role of Hexahydrocannabinol in Cannabinoid Research Paradigms

HHC's emergence presents both opportunities and challenges within the broader field of cannabinoid research. Its structural similarity to THC, coupled with unique chemical modifications, makes it a valuable compound for studying the relationship between cannabinoid structure and function. cannareporter.eucannareporter.eu

HHC research can contribute to refining our understanding of the endocannabinoid system and how different cannabinoid structures interact with its receptors and enzymes. cannamd.com By investigating the distinct activities of HHC isomers and analogs, researchers can gain insights into the specific conformational requirements for receptor binding and activation, potentially leading to the design of more selective cannabinoid ligands. acs.orgnih.gov

The increasing availability of semi-synthetic cannabinoids like HHC also highlights the need for increased fundamental research to characterize their in vitro and in vivo pharmacology, psychoactivity, therapeutic potential, and safety. acs.orgnih.gov This underscores a broader shift in cannabinoid research paradigms to encompass a wider range of naturally occurring and synthetic compounds beyond the most well-known cannabinoids like THC and CBD. journals.co.zawebmd.com

Q & A

What are the recommended methodologies for synthesizing D4K2Zlp4DT, and how can purity be validated?

Basic Research Question

Synthesis should follow protocols ensuring reproducibility, such as multi-step organic reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity validation (>95%). For novel compounds, elemental analysis and mass spectrometry are critical . Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using repositories like Chemotion or RADAR4Chem .

How should researchers address contradictory data in the thermodynamic stability of this compound across different studies?

Advanced Research Question

Contradictions may arise from variations in experimental conditions (e.g., solvent polarity, temperature gradients). Conduct a systematic meta-analysis comparing raw datasets from conflicting studies, identifying confounding variables. Apply error propagation analysis to quantify uncertainties in measurement techniques (e.g., differential scanning calorimetry vs. computational models). Triangulate findings with independent methods, such as X-ray crystallography or computational simulations, to resolve discrepancies .

What spectroscopic techniques are essential for characterizing this compound's structural properties?

Basic Research Question

Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and UV-Vis spectroscopy for electronic transitions. For stereochemical analysis, employ circular dichroism (CD) or single-crystal X-ray diffraction. Ensure raw data (e.g., NMR spectra) are archived in machine-readable formats to support reproducibility .

What statistical approaches are optimal for analyzing dose-response relationships in this compound's biological assays?

Advanced Research Question

For non-linear relationships, apply hierarchical Bayesian modeling to account for biological variability. Use ordinary least squares (OLS) regression for preliminary analysis, followed by bootstrapping to validate confidence intervals. Address outliers via robust regression or M-estimators. Ensure compliance with ethical guidelines for in vivo studies .

How to design a controlled experiment to assess this compound's reactivity under varying environmental conditions?

Basic Research Question

Adopt a factorial design with variables like pH, temperature, and solvent polarity. Use control groups with inert analogs to isolate reaction pathways. Monitor kinetics via stopped-flow spectroscopy and validate results with density functional theory (DFT) calculations. Document protocols in electronic lab notebooks (ELNs) for transparency .

What strategies mitigate batch-to-batch variability in this compound synthesis, ensuring reproducibility?

Advanced Research Question

Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) like catalyst loading and reaction time. Use multivariate analysis (MVA) to identify sources of variability. Cross-validate batches with principal component analysis (PCA) and archive synthetic protocols in standardized formats (e.g., SMILES or InChI) .

What criteria determine the selection of appropriate solvents for this compound crystallization?

Basic Research Question

Prioritize solvents with compatible polarity indices and low toxicity. Screen candidates via high-throughput crystallization trials using automated platforms. Validate crystal quality with powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA). Reference solvent databases like PubChem or Reaxys for safety profiles .

How to employ machine learning models to predict this compound's interactions with biological targets?

Advanced Research Question

Train graph neural networks (GNNs) on structural data (e.g., PDB files) to predict binding affinities. Validate predictions with molecular dynamics (MD) simulations and surface plasmon resonance (SPR) assays. Use SHAP (SHapley Additive exPlanations) values to interpret model outputs and identify key molecular descriptors .

How to establish a reliable protocol for quantifying this compound in complex matrices?

Basic Research Question

Develop a validated LC-MS/MS method with isotope-labeled internal standards. Optimize extraction efficiency via recovery studies and validate linearity (R² > 0.99) across physiological concentrations. Adhere to ICH guidelines for method validation, including precision (RSD < 5%) and accuracy (90–110%) .

What multi-scale modeling frameworks integrate quantum mechanical and molecular dynamics simulations for this compound?

Advanced Research Question

Combine ab initio quantum mechanics/molecular mechanics (QM/MM) for electronic structure analysis with coarse-grained MD for long-timescale behavior. Use adaptive sampling to enhance conformational sampling efficiency. Validate against experimental data (e.g., NMR relaxation times) and publish workflows in platforms like Galaxy or KNIME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.